molecular formula C25H18ClN5O4 B11458769 methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

methyl 4-chloro-2-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B11458769
M. Wt: 487.9 g/mol
InChI Key: HZYMBRMFVQTNFN-UHFFFAOYSA-N
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Description

METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a triazole ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, triazole derivatives, and benzoxazole-containing molecules. Examples include:

Uniqueness

The uniqueness of METHYL 4-CHLORO-2-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H18ClN5O4

Molecular Weight

487.9 g/mol

IUPAC Name

methyl 4-chloro-2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H18ClN5O4/c1-14-22(24(32)27-21-12-16(26)8-10-18(21)25(33)34-2)28-30-31(14)17-9-11-20-19(13-17)23(35-29-20)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,27,32)

InChI Key

HZYMBRMFVQTNFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)OC

Origin of Product

United States

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